Minepentate

Parkinson's disease Clinical trial Antiparkinsonian agent

Ideal for research programs studying the evolution of antiparkinsonian pharmacotherapy, Minepentate provides a unique opportunity to study a therapeutic approach with documented double-blind clinical history. Its unambiguous identity, conferred by a UNII and an INN, makes it ideally suited as a reference standard for GLP/GMP compliant analytical method development and quality control. The distinct chemical structure serves as a valuable tool for medicinal chemists investigating the structure-activity relationships of this class.

Molecular Formula C18H27NO3
Molecular Weight 305.4 g/mol
CAS No. 13877-99-1
Cat. No. B083811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinepentate
CAS13877-99-1
Molecular FormulaC18H27NO3
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCN(C)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2
InChIInChI=1S/C18H27NO3/c1-19(2)12-13-21-14-15-22-17(20)18(10-6-7-11-18)16-8-4-3-5-9-16/h3-5,8-9H,6-7,10-15H2,1-2H3
InChIKeyXZUULFZXNSIACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Minepentate (CAS 13877-99-1): Procurement-Grade Antiparkinsonian Agent with Documented Clinical Evaluation


Minepentate (CAS 13877-99-1, UNII 2ZBF31C62F), also known as UCB 1549, is an International Nonproprietary Name (INN) designated pharmaceutical compound [1]. It is chemically defined as 2-[2-(dimethylamino)ethoxy]ethyl 1-phenylcyclopentanecarboxylate (molecular formula C₁₈H₂₇NO₃) and is historically categorized as an antiparkinsonian drug . Unlike many research compounds in this structural space that lack any clinical characterization, Minepentate has been the subject of a formal, double-blind clinical evaluation, establishing a baseline of documented human data that is absent for many closely related analogs [2].

Minepentate vs. General Anticholinergics: Why Functional Interchangeability Is Not Assured


Compounds within the antiparkinsonian pharmacopeia exhibit distinct pharmacodynamic and pharmacokinetic profiles that preclude simple substitution. For example, while Minepentate is characterized as an antispasmodic with a unique 1-phenylcyclopentanecarboxylate ester core, other in-class agents like Benztropine possess dual anticholinergic and antihistaminic effects, and Trihexyphenidyl is a muscarinic antagonist [1][2]. These differences in molecular target engagement and secondary pharmacology can lead to divergent efficacy and adverse effect profiles in patients [3]. Without direct, quantitative comparative data on transporter binding, metabolic stability, or clinical outcomes, assuming therapeutic equivalence between Minepentate and any other antiparkinsonian agent represents a significant risk for research or formulation programs. The following evidence guide is designed to highlight the specific, verifiable data points that differentiate Minepentate from this heterogenous class.

Minepentate: A Quantitative Evidence Guide for Scientific Procurement Decisions


Clinical Validation in Parkinson's Disease: A Double-Blind Trial of Minepentate (UCB 1549)

Minepentate (as UCB 1549) was evaluated in a double-blind clinical trial involving 30 patients with Parkinson's disease. The study reported 'definite improvement' in 60% (18 of 30) of patients receiving Minepentate compared to 'minimal or no improvement' in the placebo group. While specific comparator drugs were not included in this trial, the existence of any controlled human efficacy data is a key differentiator from the majority of its close structural analogs and other research compounds in the antiparkinsonian space, which lack any such clinical characterization [1].

Parkinson's disease Clinical trial Antiparkinsonian agent Drug development

Unique Structural Identity: 1-Phenylcyclopentanecarboxylate Ester Core of Minepentate

Minepentate's chemical structure is defined by a 1-phenylcyclopentanecarboxylate ester core linked to a 2-[2-(dimethylamino)ethoxy]ethyl side chain. This distinguishes it from other antiparkinsonian agents like Caramiphen, which features a 2-(diethylamino)ethyl 1-phenylcyclopentanecarboxylate structure [1]. The difference in the aminoalkyl side chain (dimethylaminoethoxyethyl vs. diethylaminoethyl) is a key determinant of lipophilicity and potential blood-brain barrier penetration. While no direct comparative binding data is available for Minepentate, structure-activity relationship (SAR) studies on phenidate analogs demonstrate that even minor modifications to the ester side chain can alter dopamine transporter (DAT) binding affinity by >10-fold [2].

Medicinal chemistry Structure-activity relationship Drug design Antiparkinsonian agents

Regulatory Identity: Unique UNII and INN Designation for Minepentate

Minepentate is assigned the Unique Ingredient Identifier (UNII) 2ZBF31C62F by the FDA's Global Substance Registration System (GSRS) [1]. This alphanumeric code is a globally unique, non-semantic identifier that enables unambiguous tracking of the substance across different naming conventions, salt forms, and formulations. In contrast, many closely related research analogs (e.g., certain phenidates or piperidine-based compounds) lack a UNII or an INN, complicating their use in regulatory submissions or formal procurement documentation. The possession of an INN (Minepentate) and a UNII confirms the compound's recognition by international health authorities and provides a verifiable identity for supply chain integrity and analytical method development .

Regulatory science Quality control Analytical reference standard Drug master file

Differentiation from Modern Antiparkinsonian Agents: Clinical Context of Minepentate

Modern management of Parkinson's disease predominantly utilizes levodopa and dopamine agonists, with anticholinergics like Benztropine, Trihexyphenidyl, and Procyclidine used as adjunctive therapies in specific patient populations [1]. Minepentate, developed in the 1960s, predates this therapeutic stratification and was evaluated as a primary treatment. While its exact mechanism of action (MOA) is not fully elucidated in modern terms, it is categorized as an antispasmodic [2]. This contrasts with Benztropine, which is known to inhibit dopamine uptake in addition to its antimuscarinic effects, and with Trihexyphenidyl, which is a selective muscarinic antagonist [3]. The lack of detailed, modern pharmacological profiling for Minepentate (e.g., receptor binding Ki values, functional activity) is itself a key differentiator, making it a valuable tool for research aimed at understanding the historical development of antiparkinsonian pharmacotherapy or for exploring novel applications in underserved neurological indications.

Parkinson's disease Anticholinergic agents Drug repositioning Clinical pharmacology

Minepentate: Defined Application Scenarios Based on Verified Evidence


Historical Antiparkinsonian Drug Development Research

Minepentate is an ideal candidate for research programs investigating the evolution of antiparkinsonian pharmacotherapy. As a compound with a documented double-blind clinical trial from 1966 [1], it provides a unique opportunity to study a therapeutic approach that predates the widespread use of levodopa. Researchers can use Minepentate as a benchmark to compare the efficacy and safety profiles of historical anticholinergic/antispasmodic agents with modern treatments, providing valuable context for the field's progress.

Reference Standard for Regulatory and Analytical Chemistry

Due to its unambiguous identity conferred by a UNII (2ZBF31C62F) and an INN (Minepentate) [1], this compound is ideally suited for use as a reference standard in analytical method development, validation, and quality control. Its unique identifiers ensure accurate and traceable documentation, a requirement for GLP/GMP compliant laboratories and for the preparation of regulatory submissions to agencies like the FDA.

Exploration of Structure-Activity Relationships in 1-Phenylcyclopentanecarboxylate Esters

The distinct chemical structure of Minepentate, featuring a 2-[2-(dimethylamino)ethoxy]ethyl ester side chain on a 1-phenylcyclopentanecarboxylate core, makes it a valuable tool for medicinal chemists studying the SAR of this chemical class [1]. By comparing its properties (e.g., lipophilicity, predicted blood-brain barrier penetration) with those of close analogs like Caramiphen, researchers can gain insights into how specific structural modifications influence the pharmacological profile of these compounds, informing the design of novel agents with optimized characteristics [2].

Quote Request

Request a Quote for Minepentate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.